molecular formula C10H8N4 B081596 2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole CAS No. 14488-04-1

2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole

Cat. No. B081596
CAS RN: 14488-04-1
M. Wt: 184.2 g/mol
InChI Key: LLRCPNSJQSTQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole” is a compound that contains two heterocyclic rings: an imidazole ring and a benzimidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years due to their broad range of chemical and biological properties . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, which is structurally similar to the compound , has been reported . This method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

  • A novel carbonylative approach for synthesizing functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles, useful in various chemical syntheses, using a simple catalytic system under mild conditions (Veltri et al., 2018).

  • Synthesis of benzimidazoles bearing an oxadiazole nucleus as potent anticancer agents, demonstrating significant in vitro anticancer activity in several cancer cell lines (Rashid et al., 2012).

  • Development of 2-[4-(1H-[1,2,4]-triazol-1-yl)phenyl]-1-substituted-4,6-difluoro-1H-benzo[d]imidazole derivatives as promising antimicrobials and antimycobacterials (Jadhav et al., 2009).

  • Synthesis and characterization of potassium 2-(pyridin-2-yl)-1H-benzo[d]imidazolate, used for preparing new bis(diimine) ligands (Il’icheva et al., 2017).

  • Design and synthesis of bis-benzimidazole compounds as anticancer agents, showing notable activity against cancer cell lines and predicted to be orally active molecules (Rashid, 2020).

  • A simple method for synthesizing 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole derivatives, indicating operational simplicity and high yield in the production of imidazole derivatives (Srinivas & Koya, 2020).

  • Development of 2-(5-(benzo[d]thiazol-2-yl)-1H-imidazol-1-yl)-5-aryl-1H-benzo[d]imidazole derivatives with potent anticancer activity against various human cancer cell lines (Edukondalu et al., 2021).

  • Synthesis of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs as potent anti-inflammatory and antioxidant agents, showing promising activity in in vitro and in vivo models (Shankar et al., 2017).

properties

IUPAC Name

2-(1H-imidazol-2-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-2-4-8-7(3-1)13-10(14-8)9-11-5-6-12-9/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEWLNDAMUOKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole
Reactant of Route 2
2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole
Reactant of Route 3
2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole
Reactant of Route 4
2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole
Reactant of Route 5
2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole
Reactant of Route 6
2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole

Citations

For This Compound
1
Citations
WL Xiong, XC Peng, RY Zhong, J Zheng… - Asian Journal of …, 2021 - Wiley Online Library
Inspired by the mechanism of the clock reaction, we rationally constructed a novel phosphomolybdenum blue (PMB) clock catalytic system for a highly efficient synthesis of …
Number of citations: 3 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.